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Compound of Interest

Ethyl 2-(4-Fluorophenyl)-4-
Compound Name:
methylthiazole-5-carboxylate

Cat. No. B1312530

A detailed comparative analysis of the spectroscopic data for the ortho-, meta-, and para-
isomers of Ethyl 2-(fluorophenyl)-4-methylthiazole-5-carboxylate is presented for researchers,
scientists, and professionals in drug development. This guide provides a side-by-side view of
their *H NMR, 3C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to facilitate
isomer differentiation and characterization.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from the spectroscopic analyses of
the three isomers.

Table 1: *H NMR Spectroscopic Data
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Isomer

Chemical Shift (8) in ppm

Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.35 (t, 3H, J=7.1 Hz, CH2CHs), 2.74 (s, 3H,
CHs), 4.33 (q, 2H, J=7.1 Hz, CH2CHs), 7.28-
7.38 (M, 2H, Ar-H), 7.52-7.58 (m, 1H, Ar-H),
8.18 (td, 1H, J=7.7, 1.8 Hz, Ar-H)

Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.36 (t, 3H, J=7.1 Hz, CH2CHs), 2.75 (s, 3H,
CHs), 4.34 (g, 2H, J=7.1 Hz, CH2CHs3), 7.29 (td,
1H, J=8.1, 2.0 Hz, Ar-H), 7.50-7.56 (m, 1H, Ar-
H), 7.70 (dt, 1H, J=10.1, 2.0 Hz, Ar-H), 7.77 (d,
1H, J=7.8 Hz, Ar-H)

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.36 (t, 3H, J=7.1 Hz, CH2CHs), 2.74 (s, 3H,
CHs), 4.33 (g, 2H, J=7.1 Hz, CH2CHs), 7.29 (t,
2H, J=8.7 Hz, Ar-H), 7.98 (dd, 2H, J=8.8, 5.4
Hz, Ar-H)

Table 2: 13C NMR Spectroscopic Data

Isomer

Chemical Shift (8) in ppm

Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3,17.2, 61.4, 116.8 (d, J=22.0 Hz), 118.9 (d,
J=11.2 Hz), 125.1 (d, J=3.7 Hz), 129.5, 131.9
(d, J=8.5 Hz), 132.8, 150.2, 161.0 (d, J=254.9
Hz), 162.1, 163.7

Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3,17.2, 61.4, 114.9 (d, J=22.8 Hz), 117.7 (d,
J=21.2 Hz), 124.9, 129.6, 131.2 (d, J=8.2 Hz),
134.8 (d, J=7.9 Hz), 150.4, 162.0, 162.9 (d,
J=244.9 Hz), 164.5

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3,17.2, 61.3, 116.3 (d, J=22.1 Hz), 129.1 (d,
J=3.1 Hz), 129.3, 131.2 (d, J=9.0 Hz), 150.1,
162.0, 164.2 (d, J=251.2 Hz), 165.0

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
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Isomer MS (m/z) IR (v_max) incm

Ethyl 2-(2-fluorophenyl)-4- 279 (M) 1710 (C=0), 1615 (C=N), 1240
methylthiazole-5-carboxylate (C-0), 760 (C-F)

Ethyl 2-(3-fluorophenyl)-4- 279 (M*) 1712 (C=0), 1618 (C=N), 1235
methylthiazole-5-carboxylate (C-0), 780 (C-F)

Ethyl 2-(4-fluorophenyl)-4- 279 (M) 1708 (C=0), 1605 (C=N), 1230
methylthiazole-5-carboxylate (C-0), 840 (C-F)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform
(CDCIs) with tetramethylsilane (TMS) as the internal standard. For *H NMR, the spectral width
was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For 3C NMR, the spectral width
was 24038 Hz with a relaxation delay of 2.0 s and 512 scans.

Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 6890 GC coupled to a
5973 Mass Selective Detector. Electron impact ionization was performed at 70 eV. The
samples were introduced via a direct insertion probe, and the source temperature was
maintained at 230 °C.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer using KBr pellets. The spectra were scanned over the range of 4000-400 cm™1,

Visualization of Isomeric Comparison Workflow

The logical workflow for the comparative analysis of the spectroscopic data of the isomers is
depicted below.

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Isomers

Meta-isomer [— Para-isomer Ortho-isomer

Spectroscopic [Techrigtes

Mass Spectrometry Infrared Spectroscopy

Data Analysis and Comparison

Compare Molecular lon Peaks
& Fragmentation Patterns

Compare Characteristic
Absorption Bands

Conclusion

Structural Elucidation and

NMR (H & 2C)

Compare Chemical Shifts
& Coupling Constants

Isomer Differentiation

Click to download full resolution via product page

Caption: Workflow for the comparative spectroscopic analysis of isomers.

» To cite this document: BenchChem. [Comparative Spectroscopic Analysis of Ethyl 2-
(Fluorophenyl)-4-methylthiazole-5-carboxylate Isomers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1312530#spectroscopic-data-
comparison-of-ethyl-2-4-fluorophenyl-4-methylthiazole-5-carboxylate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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